N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate
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Description
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C26H30N4O7 and its molecular weight is 510.547. The purity is usually 95%.
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Biological Activity
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a dihydrobenzo[dioxin] moiety and a benzimidazole-piperidine linkage. Its molecular formula is C22H25N3O4, with a molecular weight of approximately 395.45 g/mol. The IUPAC name reflects its structural components and can be represented as follows:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing similar structural motifs. For instance, derivatives of benzimidazole have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound may exhibit similar effects due to its structural analogies.
Table 1: Summary of Anticancer Activity Studies
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | A549 (Lung) | 15 | Apoptosis |
Compound B | H1975 (Lung) | 20 | Cell Cycle Arrest |
N-(2,3-dihydrobenzo[b][1,4]dioxin...) | TBD | TBD | TBD |
Anti-inflammatory Activity
Inflammation plays a crucial role in the progression of various diseases, including cancer. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6. The potential anti-inflammatory activity of N-(2,3-dihydrobenzo[b][1,4]dioxin...) may be attributed to its ability to modulate these pathways.
The biological activity of N-(2,3-dihydrobenzo[b][1,4]dioxin...) is likely mediated through multiple pathways:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of various kinases involved in cell signaling pathways critical for tumor growth.
- Interaction with DNA : Some studies suggest that compounds with dioxin structures can intercalate with DNA, leading to disruption in replication and transcription processes.
- Modulation of Enzymatic Activity : The compound may influence enzymes involved in inflammatory responses or cancer progression.
Case Studies and Research Findings
Several studies have investigated derivatives related to N-(2,3-dihydrobenzo[b][1,4]dioxin...). For example:
- Study on Antitumor Activity : A recent study assessed the efficacy of similar compounds against non-small cell lung cancer (NSCLC) models. Results indicated significant inhibition rates compared to standard chemotherapy agents .
- Inflammation Model Studies : Research evaluating the anti-inflammatory effects demonstrated that certain derivatives could reduce edema in animal models by inhibiting mediators like nitric oxide .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3.C2H2O4/c1-17-25-20-4-2-3-5-21(20)28(17)15-18-8-10-27(11-9-18)16-24(29)26-19-6-7-22-23(14-19)31-13-12-30-22;3-1(4)2(5)6/h2-7,14,18H,8-13,15-16H2,1H3,(H,26,29);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPPFIZFAYXWMNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=CC5=C(C=C4)OCCO5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.